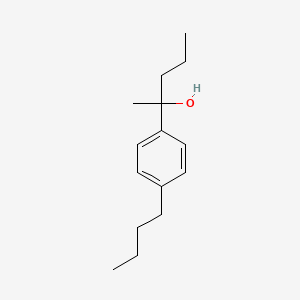

2-(4-n-Butylphenyl)-2-pentanol

Description

2-(4-n-Butylphenyl)-2-pentanol (CAS: Not explicitly provided in evidence; structurally related to CAS 42144-18-3 for a cyclopentanol analog) is a chiral secondary alcohol featuring a 4-n-butylphenyl substituent attached to the second carbon of a pentanol chain.

Properties

IUPAC Name |

2-(4-butylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-4-6-7-13-8-10-14(11-9-13)15(3,16)12-5-2/h8-11,16H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAFDTANMMNOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)(CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-n-Butylphenyl)-2-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-n-butylbenzyl chloride reacts with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out under high pressure and temperature with a suitable catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

2-(4-n-Butylphenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-(4-n-Butylphenyl)-2-pentanone or 2-(4-n-Butylphenyl)pentanoic acid.

Reduction: 2-(4-n-Butylphenyl)pentane.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-n-Butylphenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-n-Butylphenyl)-2-pentanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Methyl-4-phenyl-2-pentanol (CAS 108-11-2)

- Structure : A branched secondary alcohol with a phenyl and methyl group on the fourth carbon.

- Molecular Weight : 178.27 g/mol (C₁₂H₁₈O) .

- The extended alkyl chain (n-butyl vs. methyl) may lower solubility in polar solvents but improve stability in nonpolar matrices.

2-(5-Chloro-2-thienyl)-2-pentanol (CAS 1379366-54-7)

- Structure : Features a thienyl ring substituted with chlorine at the fifth position.

- Molecular Weight : 204.72 g/mol (C₉H₁₃ClOS) .

- Key Differences: The thienyl group introduces aromatic sulfur, which may alter electronic properties and reactivity compared to the phenyl group in the target compound.

| Property | This compound | 2-(5-Chloro-2-thienyl)-2-pentanol |

|---|---|---|

| Aromatic Group | Phenyl | Thienyl (sulfur-containing) |

| Halogen Presence | No | Chlorine |

| Boiling Point (Inferred) | Higher (due to larger alkyl) | Lower (smaller substituent) |

Enantiomeric Behavior of 2-Pentanol Derivatives

- Stereoselectivity: Like 2-pentanol itself, the target compound’s enantiomers may exhibit divergent biological and sensory properties. For example: (R)-2-pentanol has higher prevalence in Baijiu (Chinese liquor) and is associated with "paint, rubber" aromas, while (S)-2-pentanol has "mint, plastic" notes . Enzymatic resolution (e.g., using Candida antarctica lipase B) is effective for isolating (S)-2-pentanol with >98% enantiomeric excess (e.e.) . This method may apply to the target compound’s synthesis.

trans-2-(4-n-Butylphenyl)cyclopentanol (CAS 42144-18-3)

- Structure: Cyclopentanol analog with a 4-n-butylphenyl group.

- Key Differences: The cyclopentanol ring reduces conformational flexibility compared to the linear pentanol chain in the target compound. Ring strain in the cyclopentanol derivative may affect reactivity in esterification or oxidation reactions .

Biological Activity

2-(4-n-Butylphenyl)-2-pentanol is an organic compound that has garnered attention for its potential biological activities. As a secondary alcohol, it features a butyl group attached to a phenyl ring, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H18O, indicating a molecular weight of approximately 194.28 g/mol. The presence of a hydroxyl group (-OH) suggests potential interactions with various biomolecules.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The hydroxyl group may facilitate hydrogen bonding and hydrophobic interactions, leading to modulation of metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Binding: It could bind to receptors, influencing signaling pathways related to cell growth and apoptosis.

Biological Activity

Research into the biological activity of this compound has revealed several areas of interest:

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts bacterial cell membranes or interferes with metabolic functions.

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. In vitro studies have indicated a reduction in pro-inflammatory cytokines when cells are treated with this compound, suggesting its potential use in managing inflammatory diseases.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1: Antimicrobial Activity | Tested against E. coli and S. aureus; showed significant inhibition at concentrations above 50 µg/mL. | Suggests potential as an antimicrobial agent in therapeutic applications. |

| Study 2: Anti-inflammatory Effects | In vitro analysis demonstrated decreased levels of TNF-alpha and IL-6 in treated macrophages. | Indicates promise for use in inflammatory conditions. |

| Study 3: Cytotoxicity Assessment | Evaluated on human cancer cell lines; exhibited selective cytotoxicity towards certain cancer cells without affecting normal cells significantly. | Potential candidate for cancer therapy development. |

Research Findings

- Antimicrobial Properties: A study investigated the efficacy of this compound against common pathogens. Results indicated that the compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

- Anti-inflammatory Mechanism: Research highlighted the compound's ability to modulate inflammatory responses in vitro by downregulating pro-inflammatory cytokines . This suggests potential applications in treating chronic inflammatory diseases.

- Cytotoxicity in Cancer Cells: In vitro studies demonstrated that this compound selectively induced apoptosis in certain cancer cell lines while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.